N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylmethanesulfonamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) ring substituted at the 3-position with an ethylmethanesulfonamide group. This structure confers unique physicochemical properties, including enhanced solubility due to the sulfone group and conformational rigidity from the sulfolane scaffold. Sulfonamides are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science, often serving as enzyme inhibitors or bioactive intermediates. The compound’s synthesis typically involves sulfonylation of a tetrahydrothiophene-derived amine precursor, followed by oxidation to the sulfone .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S2/c1-3-8(13(2,9)10)7-4-5-14(11,12)6-7/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUIOFKTSKABSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylmethanesulfonamide typically involves the reaction of a thiolane derivative with an ethylmethanesulfonamide precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based drugs.
Biology: In biological research, it can be used to study the interactions of sulfonamides with enzymes and other proteins.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways.
Comparison with Similar Compounds
1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 37)
- Structural Features :
- A bicyclo[2.2.1]heptane core with a ferrocenylmethylidene substituent and thiophene ring.
- N,N-dimethylmethanesulfonamide group.
- The bicyclic system enhances steric hindrance, likely reducing solubility compared to the less rigid tetrahydrothiophene-dioxide scaffold .
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 8)
- Structural Features :
- Bicyclo[2.2.1]heptan-2-one core with dimethyl substitution.
- N,N-dimethylmethanesulfonamide group.
- Comparison :
- The ketone group in the bicyclic system may increase hydrogen-bonding capacity, contrasting with the sulfone’s electron-withdrawing effects in the target compound.
- Dimethyl substitution on the bicyclo structure could lower metabolic stability compared to the ethyl group in the sulfolane derivative .
N-Nitrosodimethylamine
- Comparison: Lacks the sulfonamide pharmacophore, rendering it irrelevant for enzymatic inhibition but notorious as a carcinogen. Highlights the critical role of sulfone/sulfonamide groups in modulating bioactivity and toxicity profiles .
Comparative Data Table
Key Research Findings
- Solubility and Stability : The sulfolane ring in the target compound improves aqueous solubility compared to bicyclic analogues, making it advantageous for drug formulation .
- Bioactivity : Unlike N-nitrosodimethylamine, sulfonamide derivatives exhibit lower acute toxicity but require careful optimization to avoid off-target effects .
- Synthetic Challenges : Compound 37’s ferrocene moiety complicates synthesis, whereas the target compound’s route is more scalable for industrial applications .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylmethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluation, particularly focusing on its antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring and a methanesulfonamide group, which contribute to its unique chemical reactivity. The presence of the 1,1-dioxide functional group enhances its biological activity by allowing interactions with various biological targets. The molecular formula of this compound is C₈H₁₁NO₄S₂, with a molecular weight of approximately 239.3 g/mol.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Tetrahydrothiophene Ring : This step may involve cyclization reactions that incorporate sulfur.
- Introduction of the Methanesulfonamide Group : This can be achieved through nucleophilic substitution reactions.
- Purification : Techniques such as recrystallization or chromatography are used to obtain pure compounds.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. Molecular docking studies suggest that it can effectively bind to enzymes associated with microbial resistance mechanisms.
Key Findings:
- Binding Affinity : The compound shows strong binding affinities with enzymes involved in bacterial cell wall synthesis.
- Minimum Inhibitory Concentration (MIC) : It has demonstrated MIC values as low as 25 µg/mL against various bacterial strains, indicating potent antimicrobial activity.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has displayed potential anti-inflammatory effects. The structural characteristics allow it to interact with key inflammatory pathways.
Key Findings:
- Kinase Inhibition : this compound has been identified as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which is crucial in inflammatory responses.
- Cytotoxicity : In vitro studies have shown cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds with structural similarities to this compound:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 25 µg/mL | |
| Compound B | Anti-inflammatory | 7.29 µM | |
| Compound C | Cytotoxic (A549) | 11.20 µM |
These findings highlight the compound's potential therapeutic applications across various fields, including infectious diseases and oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
